Direct Comparison of CFTR Chloride Channel Inhibition Potency in T84 Cells
In a study evaluating compounds for antidiarrheal potential, Neodulin was directly compared with three co-isolated compounds (dolineon, pachyrrhizine, and neotenone) for its ability to inhibit cAMP-induced chloride (Cl−) secretion across T84 cell monolayers, a model for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel activity [1]. Neodulin demonstrated an IC50 value of ~2.42 μM, which positions it as the second most potent inhibitor among the tested compounds [1].
| Evidence Dimension | Inhibition of cAMP-induced Cl− secretion (CFTR activity) |
|---|---|
| Target Compound Data | IC50 = ~2.42 μM |
| Comparator Or Baseline | Dolineon (IC50 = ~0.81 μM), Pachyrrhizine (IC50 = ~2.87 μM), Neotenone (IC50 = ~4.66 μM) |
| Quantified Difference | Neodulin is 3.0-fold less potent than dolineon, 1.2-fold more potent than pachyrrhizine, and 1.9-fold more potent than neotenone. |
| Conditions | T84 human colon carcinoma cell monolayers |
Why This Matters
This direct head-to-head comparison provides a clear potency ranking for CFTR inhibition, enabling researchers to select the appropriate compound for mechanistic studies or lead optimization based on quantitative target engagement.
- [1] Ndoile, M. M., et al. (2020). Isolation of CFTR and TMEM16A inhibitors from Neorautanenia mitis (A. Rich) Verdcourt: Potential lead compounds for treatment of secretory diarrhea. Phytochemistry, 179, 112464. View Source
